molecular formula C21H28N2S2 B13814194 Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester CAS No. 51308-55-5

Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester

Cat. No.: B13814194
CAS No.: 51308-55-5
M. Wt: 372.6 g/mol
InChI Key: WANJBBNHYRAZSO-UHFFFAOYSA-N
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Description

Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester is a chemical compound with the molecular formula C21H28N2S2 and a molecular weight of 372.599 . This compound is known for its unique structure, which includes a pyridinyl group and a tert-butylphenyl group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester typically involves the reaction of 3-pyridinylcarbonimidodithioate with (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Carbonimidodithioic acid, 3-pyridinyl-, (4-(1,1-dimethylethyl)phenyl)methyl2-methylpropyl ester is unique due to its specific ester group and the presence of both pyridinyl and tert-butylphenyl groups

Properties

CAS No.

51308-55-5

Molecular Formula

C21H28N2S2

Molecular Weight

372.6 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methylsulfanyl]-1-(2-methylpropylsulfanyl)-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C21H28N2S2/c1-16(2)14-24-20(23-19-7-6-12-22-13-19)25-15-17-8-10-18(11-9-17)21(3,4)5/h6-13,16H,14-15H2,1-5H3

InChI Key

WANJBBNHYRAZSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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